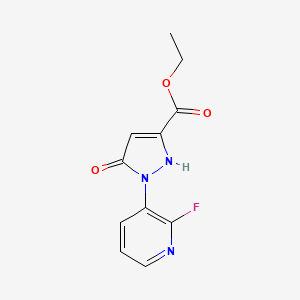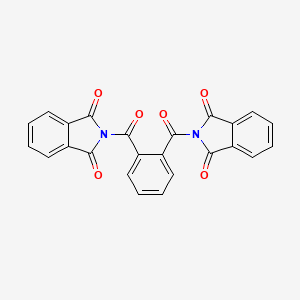
Isophthaloyl bisphthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isophthaloyl bisphthalimide is an organic compound with the molecular formula C24H12N2O6. It is a derivative of phthalimide and isophthalic acid, characterized by two phthalimide groups connected through an isophthaloyl linkage. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isophthaloyl bisphthalimide can be synthesized through the reaction of isophthaloyl chloride with phthalimide. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the bisphthalimide linkage. The reaction is carried out under controlled conditions, often in an organic solvent like dimethylacetamide (DMAc), to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Isophthaloyl bisphthalimide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phthalimide groups can be replaced by other nucleophiles.
Condensation Reactions: It can react with amines to form polyimides, which are valuable in the production of high-performance polymers.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like sodium hydroxide and organic solvents such as DMAc. The reactions are typically carried out at elevated temperatures to ensure complete conversion and high yield .
Major Products Formed
The major products formed from reactions involving this compound include various polyimides and substituted phthalimides, which have applications in materials science and polymer chemistry .
Scientific Research Applications
Isophthaloyl bisphthalimide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor in the development of biologically active compounds and pharmaceuticals.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is utilized in the production of high-performance materials, such as polyimides, which are used in aerospace, electronics, and other advanced technologies
Mechanism of Action
The mechanism of action of isophthaloyl bisphthalimide involves its ability to form stable imide linkages, which contribute to its chemical stability and reactivity. The compound interacts with various molecular targets through its phthalimide groups, enabling it to participate in a range of chemical reactions. The pathways involved in its action include nucleophilic substitution and condensation reactions, which are facilitated by the presence of electrophilic carbonyl groups in the phthalimide moieties .
Comparison with Similar Compounds
Isophthaloyl bisphthalimide can be compared with other similar compounds, such as:
Terephthaloyl bisphthalimide: Similar in structure but with a different arrangement of the phthalimide groups, leading to distinct chemical properties.
Adipoyl bisphthalimide: Contains an adipoyl linkage instead of an isophthaloyl linkage, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific molecular structure, which imparts unique chemical properties and makes it suitable for specialized applications in various fields.
Properties
CAS No. |
7399-06-6 |
|---|---|
Molecular Formula |
C24H12N2O6 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
2-[2-(1,3-dioxoisoindole-2-carbonyl)benzoyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H12N2O6/c27-19-13-7-1-2-8-14(13)20(28)25(19)23(31)17-11-5-6-12-18(17)24(32)26-21(29)15-9-3-4-10-16(15)22(26)30/h1-12H |
InChI Key |
SRIIIFUSFCETPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)C3=CC=CC=C3C(=O)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


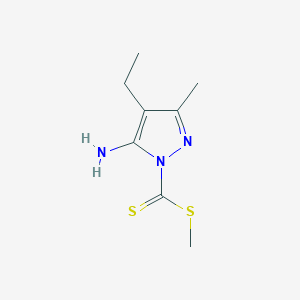
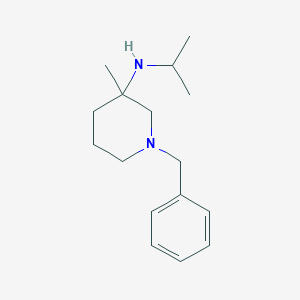

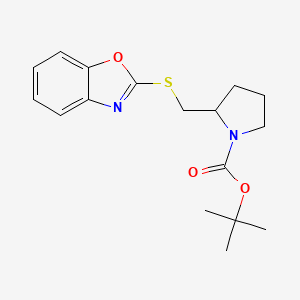

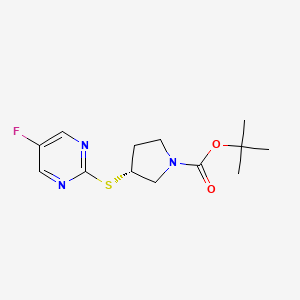

![2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B13966892.png)
![1-[3-(Diphenylphosphoryl)-3-phenylpropyl]piperidine](/img/structure/B13966897.png)
![Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13966898.png)
![2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone](/img/structure/B13966904.png)
![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13966917.png)
![2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-amine](/img/structure/B13966918.png)
